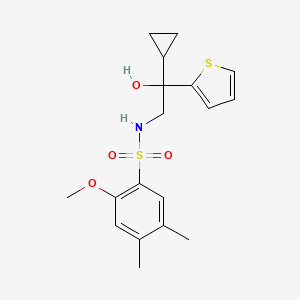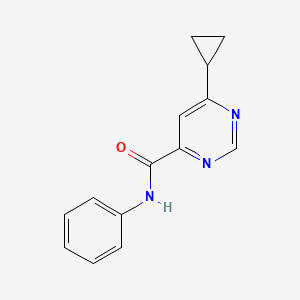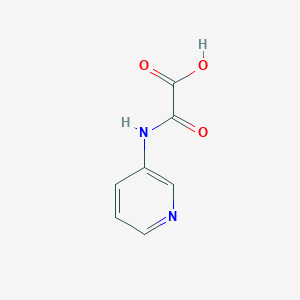
2-cyano-N-(2-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-phenylpropyl)acetamide is a unique chemical compound with the empirical formula C12H14N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of cyanoacetamides like 2-cyano-N-(2-phenylpropyl)acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular weight of 2-cyano-N-(2-phenylpropyl)acetamide is 202.25 . The InChI code for this compound is 1S/C12H14N2O/c1-2-11(14-12(15)8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3,(H,14,15) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Photocatalytic Degradation of Pharmaceuticals
Degradation of Acetaminophen
A study explored the degradation of acetaminophen, a common analgesic, using amorphous Co(OH)2 nanocages as a peroxymonosulfate activator. This method showed significant efficiency in degrading acetaminophen in water treatment processes, offering insights into advanced oxidation processes for emerging organic contaminants (Qi et al., 2020).
Graphene/Titanium Dioxide Nanotubes for Acetaminophen Removal
Another research used graphene/titanium dioxide nanotubes for the efficient removal of acetaminophen under UV light. This study provides insights into the use of high-efficiency catalysts for pharmaceutical degradation (Tao et al., 2015).
Drug Bioactivation and Mechanism of Action
Conversion to Bioactive N-Acylphenolamine
Research on acetaminophen showed its conversion in the brain and spinal cord to a potent TRPV1 agonist, providing a molecular mechanism for its analgesic effects in the nervous system (Högestätt et al., 2005).
Acetaminophen and Cyclooxygenase Activity
A study focused on the mechanism of action of acetaminophen, suggesting the inhibition of a variant of cyclooxygenase, possibly COX-3, in the central nervous system (Botting, 2000).
Synthesis and Evaluation of Derivatives
- Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives: This study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial agents, which may provide insights into the synthesis of related compounds (Darwish et al., 2014).
Other Relevant Applications
- Photocatalytic Degradation of Paracetamol: A study investigated the photocatalytic degradation of paracetamol using TiO2 nanoparticles and cellulosic fiber under UV and sunlight irradiation, offering insights into environmental applications (Jallouli et al., 2017).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2-cyano-N-(2-phenylpropyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biochemical Pathways
Cyanoacetamide derivatives are known to be involved in the synthesis of various organic heterocycles .
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that 2-cyano-N-(2-phenylpropyl)acetamide may also have potential biological effects.
Propriétés
IUPAC Name |
2-cyano-N-(2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10(9-14-12(15)7-8-13)11-5-3-2-4-6-11/h2-6,10H,7,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDQETVKICQZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC#N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-phenylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2820792.png)

![4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid](/img/structure/B2820794.png)
![N-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2820795.png)

![4-{2-(4-Ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B2820799.png)
![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2820800.png)
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)



![2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)
![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)